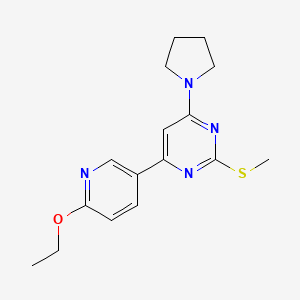
1,1,1-Trifluoro-3-iodopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-3-iodopentane is an organic compound with the molecular formula C5H8F3I and a molecular weight of 252.02 g/mol . It is a liquid at ambient temperature and is commonly used in various scientific experiments. The compound is characterized by the presence of three fluorine atoms and one iodine atom attached to a pentane backbone.
Méthodes De Préparation
The synthesis of 1,1,1-Trifluoro-3-iodopentane typically involves the reaction of 1,1,1-trifluoropropane with iodine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reaction . Industrial production methods may involve more complex processes, including the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1,1,1-Trifluoro-3-iodopentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.
Reduction Reactions: The compound can be reduced to 1,1,1-trifluoropentane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of 1,1,1-trifluoro-3-pentanone using oxidizing agents such as potassium permanganate.
Common reagents and conditions used in these reactions include:
Nucleophiles: Hydroxide, cyanide, amines
Reducing Agents: Lithium aluminum hydride
Oxidizing Agents: Potassium permanganate
Major products formed from these reactions include 1,1,1-trifluoropentane and 1,1,1-trifluoro-3-pentanone .
Applications De Recherche Scientifique
1,1,1-Trifluoro-3-iodopentane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorine and iodine atoms.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the design of drugs that target specific enzymes or receptors.
Mécanisme D'action
The mechanism by which 1,1,1-Trifluoro-3-iodopentane exerts its effects involves the interaction of its fluorine and iodine atoms with specific molecular targets. The fluorine atoms can form strong hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1,1,1-Trifluoro-3-iodopentane can be compared with other similar compounds such as:
- 1,1,1-Trifluoro-2-iodopropane
- 1,1,1-Trifluoro-4-iodobutane
- 1,1,1-Trifluoro-2-iodoethane
These compounds share the trifluoromethyl group but differ in the position and length of the carbon chain. The uniqueness of this compound lies in its specific carbon chain length and the position of the iodine atom, which can influence its reactivity and applications .
Propriétés
IUPAC Name |
1,1,1-trifluoro-3-iodopentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3I/c1-2-4(9)3-5(6,7)8/h4H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQYRCNQSYACAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(F)(F)F)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2373865.png)

![N-(3-chloro-4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2373869.png)
![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2373870.png)
![8-Azaspiro[4.5]decan-2-ylmethyl acetate](/img/structure/B2373871.png)
![ethyl 2-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2373873.png)

![methyl 2-[(2Z)-2-({4-[(3-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2373875.png)
![N-[1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-yl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2373876.png)


![5-Chloro-6-(4-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)pyridine-3-carbonitrile](/img/structure/B2373885.png)
